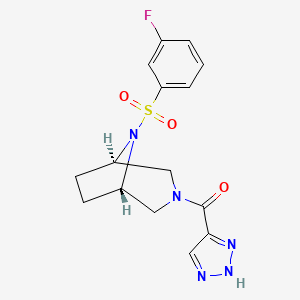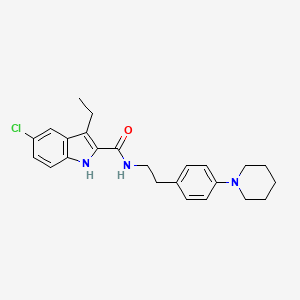
Org 27569
Vue d'ensemble
Description
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (CECPC) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. CECPC is a derivative of indole-2-carboxamide, which is a heterocyclic compound that has been used in a variety of different studies. CECPC has a unique structure that allows it to interact with a variety of proteins and receptors in the body, making it a potential therapeutic agent for a variety of diseases.
Applications De Recherche Scientifique
Modulation Allostérique du Récepteur Cannabinoïde CB1
Org 27569 agit comme un modulateur allostérique négatif puissant et sélectif du récepteur cannabinoïde CB1 {svg_1}. Il se lie à un site régulateur sur la cible du récepteur CB1, provoquant un changement conformationnel qui augmente l'affinité de liaison des agonistes CB1 {svg_2}.
Dynamique Structurale et Énergétique
This compound a été utilisé pour étudier la dynamique structurale et l'énergétique sous-jacentes à l'inactivation allostérique du récepteur cannabinoïde CB1 {svg_3}. Le composé se lie à un site allostérique unique sur CB1 et peut agir seul (sans nécessité de coliaison de l'agoniste) {svg_4}.
Signalisation G-Protéine
This compound a un effet inhabituel sur CB1 - il augmente simultanément la liaison de l'agoniste, diminue l'activation de la G-protéine et induit une signalisation biaisée {svg_5}. Cela suggère que la structure CB1 stabilisée par this compound est différente et unique de celle stabilisée par l'antagoniste ou l'agoniste {svg_6}.
Signalisation Biaisée
This compound induit une signalisation biaisée, un phénomène où divers ligands liés au même récepteur suscitent sélectivement différentes voies de signalisation {svg_7}. Ceci est appelé sélectivité fonctionnelle ou signalisation biaisée {svg_8}.
Détection des Conformations GPCR
L'utilisation d'this compound fournit un moyen unique de détecter des conformations GPCR non identifiées auparavant {svg_9}. Parce qu'il se lie de manière allostérique, this compound utilise probablement un mécanisme différent pour agir sur CB1 {svg_10}.
Augmentation de la Liaison de l'Agoniste
This compound s'est avéré augmenter la liaison de l'agoniste lorsqu'il est lié au récepteur {svg_11}. Cela suggère que le composé pourrait potentiellement améliorer l'efficacité d'autres médicaments agissant sur le même récepteur {svg_12}.
Mécanisme D'action
Target of Action
Org 27569, also known as ab120342, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, ORG-27569, or Org27569, is a potent and selective negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor (GPCR) found predominantly in the central nervous system .
Mode of Action
Studies suggest that this compound binds to a regulatory site on the CB1 receptor, causing a conformational change that increases the binding affinity of CB1 agonists such as CP 55,940, while decreasing the binding affinity of CB1 antagonists or inverse agonists such as rimonabant . While this compound increases the ability of cb1 agonists to bind to the receptor, it decreases their efficacy at stimulating second messenger signaling once bound .
Biochemical Pathways
The CB1 receptor is expressed presynaptically and is activated via retrograde neurotransmission, in which endocannabinoids are released from the postsynaptic neuron, traverse the synapse, and bind to the orthosteric site on CB1, ultimately inhibiting the release of other neurotransmitters . This compound, as an allosteric modulator, likely uses a different mechanism to act on CB1 .
Result of Action
In practice, this compound behaves as an insurmountable antagonist of CB1 receptor function . It has been found to inhibit CB1 receptor antagonist efficacy in vitro . This unique signaling profile of this compound could potentially offer reduced on-target adverse effects .
Propriétés
IUPAC Name |
5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZDNYNXFMRFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660764 | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868273-06-7 | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868273-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ORG-27569 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Org-27569 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






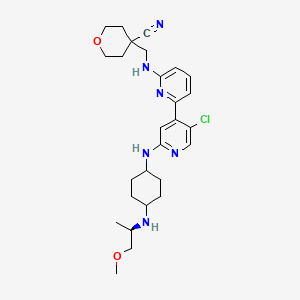
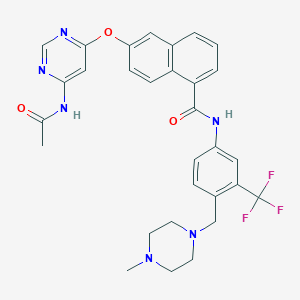
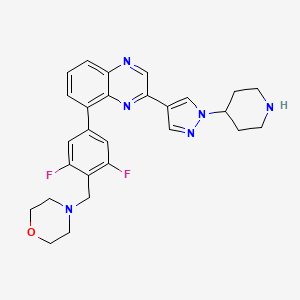
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

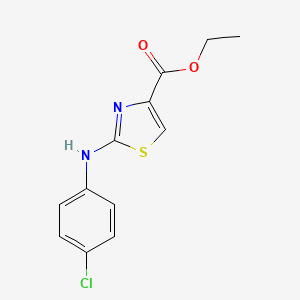
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
